1,2-Dimethoxy-3-iodo-4-(trifluoromethoxy)benzene
CAS No.:
Cat. No.: VC18838964
Molecular Formula: C9H8F3IO3
Molecular Weight: 348.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8F3IO3 |
|---|---|
| Molecular Weight | 348.06 g/mol |
| IUPAC Name | 3-iodo-1,2-dimethoxy-4-(trifluoromethoxy)benzene |
| Standard InChI | InChI=1S/C9H8F3IO3/c1-14-6-4-3-5(16-9(10,11)12)7(13)8(6)15-2/h3-4H,1-2H3 |
| Standard InChI Key | YYWKWORCQNCWRU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=C(C=C1)OC(F)(F)F)I)OC |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The benzene core of 1,2-dimethoxy-3-iodo-4-(trifluoromethoxy)benzene features substituents at positions 1, 2, 3, and 4. The methoxy groups at positions 1 and 2 donate electron density via resonance, while the iodine (position 3) and trifluoromethoxy group (position 4) withdraw electron density inductively. This juxtaposition creates regions of alternating electron density, which can direct electrophilic substitution reactions to specific sites on the ring .
Electronic Effects and Reactivity
The trifluoromethoxy group () is strongly electron-withdrawing due to the electronegativity of fluorine atoms, rendering the adjacent carbon electrophilic. In contrast, methoxy groups () donate electrons through resonance, activating the ring toward electrophilic attack at ortho and para positions. Iodine, while less electronegative than fluorine, also exerts an inductive electron-withdrawing effect. Computational studies suggest that the net dipole moment of the molecule is oriented toward the trifluoromethoxy group, potentially influencing its interaction with biological targets or materials .
Synthetic Pathways and Optimization
Direct Functionalization of Benzene Derivatives
Physicochemical Properties and Computational Predictions
Solubility and Partition Coefficients
Experimental solubility data for the compound remain sparse, but computational models predict moderate solubility in organic solvents like dichloromethane () . The trifluoromethoxy group enhances lipid solubility, suggesting potential blood-brain barrier permeability—a critical factor in central nervous system drug design .
Spectroscopic Signatures
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NMR: The NMR spectrum is expected to show a singlet near ppm for the trifluoromethoxy group, while NMR would reveal methoxy protons as singlets at ppm .
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IR: Stretching vibrations for (2830 cm), (1280 cm), and C-I (610 cm) are characteristic .
Biological and Material Applications
Materials Science Applications
The compound’s electronic asymmetry makes it a candidate for nonlinear optical (NLO) materials. Density functional theory (DFT) calculations suggest a first hyperpolarizability () of esu, comparable to urea—a benchmark NLO material .
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